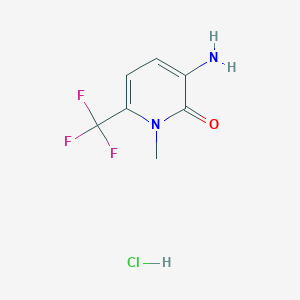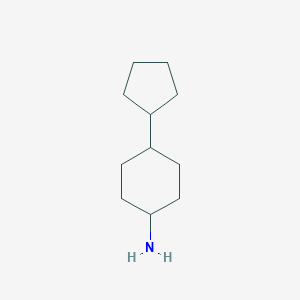
4-Cyclopentylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopentylcyclohexan-1-amine is an organic compound that belongs to the class of cycloalkylamines It features a cyclohexane ring substituted with a cyclopentyl group and an amine group at the first carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentylcyclohexan-1-amine typically involves the following steps:
Cyclohexanone to Cyclohexylamine: Cyclohexanone is first converted to cyclohexylamine through reductive amination.
Cyclohexylamine to this compound: The cyclohexylamine undergoes a substitution reaction with cyclopentyl bromide in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination and substitution reactions, utilizing continuous flow reactors to enhance yield and efficiency. The process may also include purification steps such as distillation and crystallization to ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed in substitution reactions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted cyclohexyl derivatives.
科学的研究の応用
4-Cyclopentylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Cyclopentylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The cyclohexane and cyclopentyl rings provide structural stability and contribute to the compound’s overall bioactivity.
類似化合物との比較
Cyclohexylamine: A simpler analog with a single cyclohexane ring and an amine group.
Cyclopentylamine: Contains a cyclopentyl ring with an amine group.
4-Cyclohexylcyclohexan-1-amine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness: 4-Cyclopentylcyclohexan-1-amine is unique due to the presence of both cyclohexane and cyclopentyl rings, which confer distinct steric and electronic properties. This dual-ring structure can enhance its interaction with biological targets and improve its stability in various chemical reactions.
特性
分子式 |
C11H21N |
|---|---|
分子量 |
167.29 g/mol |
IUPAC名 |
4-cyclopentylcyclohexan-1-amine |
InChI |
InChI=1S/C11H21N/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h9-11H,1-8,12H2 |
InChIキー |
FXMWPWCTDOCSNQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2CCC(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


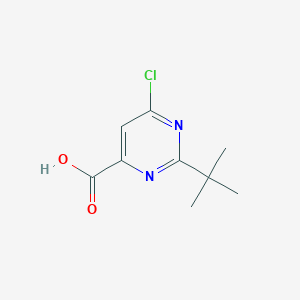
![2-[(4-Carbamothioylphenyl)amino]acetic acid](/img/structure/B13201765.png)
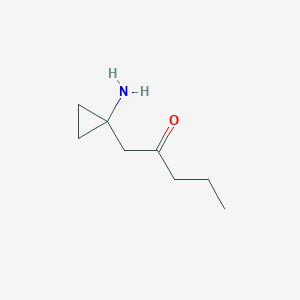
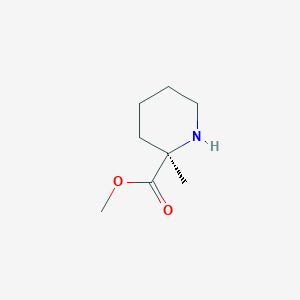
amine](/img/structure/B13201792.png)

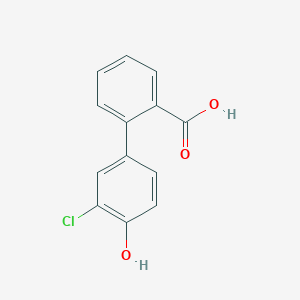

![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol](/img/structure/B13201809.png)


![[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B13201837.png)
![(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13201838.png)
